molecular formula C12H22O3 B1218398 12-Oxododecanoic acid CAS No. 3956-80-7

12-Oxododecanoic acid

Cat. No. B1218398
CAS RN: 3956-80-7
M. Wt: 214.3 g/mol
InChI Key: KGEACANGAYABKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05434307

Procedure details

A 2.40 g (0.008 mol) sample of the acid was placed in a 250 mL Erlenmeyer flask and dissolved with 18 mL water and 9 mL tertiary butyl alcohol. The mixture was stirred continuously for homogeneity, followed by addition of 1.95 g (0.0086 mol) periodic acid in one portion. The reaction mixture was then stirred for 5 hours, after which 150 mL ice-cold water was added. The mixture was stirred for another 30 minutes and the resulting solid was vacuum-filtered to give crude 12-oxododecanoic acid. The acid was washed, then recrystallized with light petroleum (bp 35°-60° C.) to give 1.22 g 12-oxododecanoic acid (73% yield, m.p. 53°-54° C.) and hexanal. There was no attempt to isolate the hexanal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].I(O)(=O)(=O)=O.[CH:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>C(O)(C)(C)C>[O:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([OH:13])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
1.95 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Four
Name
ice
Quantity
150 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred continuously for homogeneity
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting solid was vacuum-filtered
CUSTOM
Type
CUSTOM
Details
to give crude 12-oxododecanoic acid
WASH
Type
WASH
Details
The acid was washed
CUSTOM
Type
CUSTOM
Details
recrystallized with light petroleum (bp 35°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
O=CCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.